
2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Mécanisme D'action
2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide works by inhibiting the activity of PARP, an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells become more susceptible to DNA damage and are unable to repair it. This can cause the cancer cells to die or become more susceptible to other cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in the treatment of breast, ovarian, and other types of cancer. In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in enhancing the effectiveness of chemotherapy and radiation therapy in the treatment of breast, ovarian, and other types of cancer. However, one limitation of using this compound in lab experiments is that it can be toxic to normal cells, which can limit its effectiveness in some cases.
Orientations Futures
There are several future directions for the study of 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide. One area of research is the development of new PARP inhibitors that are more effective and less toxic than this compound. In addition, researchers are studying the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy and targeted therapies. Finally, researchers are studying the use of PARP inhibitors in the treatment of other types of cancer, such as prostate and pancreatic cancer.
Méthodes De Synthèse
The synthesis of 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves several steps, including the reaction of 3-(benzylsulfonyl)-1H-indole with 2-bromoacetamide to form 2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide. This intermediate is then reacted with 2-aminobenzamide to form the final product, this compound.
Applications De Recherche Scientifique
2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has been extensively studied for its potential in cancer treatment. Several preclinical studies have shown that this compound can enhance the effectiveness of chemotherapy and radiation therapy in the treatment of breast, ovarian, and other types of cancer. In addition, clinical trials have demonstrated that this compound can improve progression-free survival in patients with metastatic breast cancer.
Safety and Hazards
Propriétés
IUPAC Name |
2-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c25-24(29)18-10-4-6-12-20(18)26-23(28)15-27-14-22(19-11-5-7-13-21(19)27)32(30,31)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKDLIGRAQJVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)
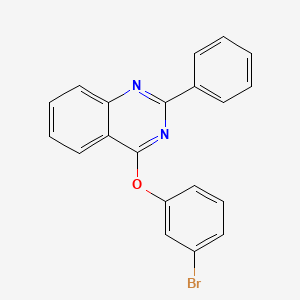
![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2938736.png)
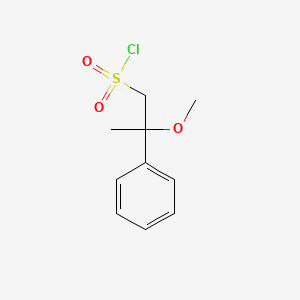
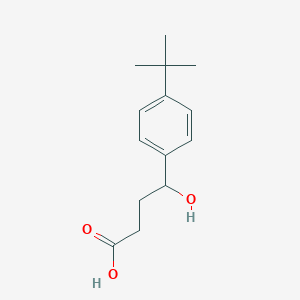
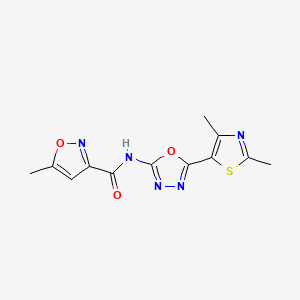
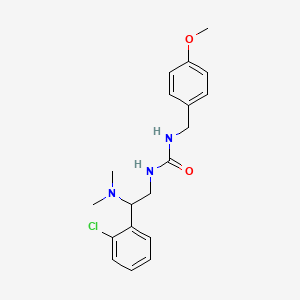
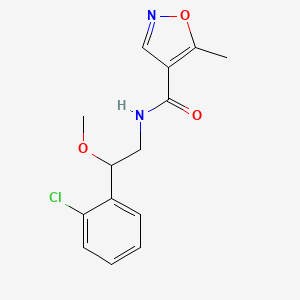


![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)
